Lipophilicity & Solubility: Positional Isomer Comparison
While experimentally measured LogP and LogS values for the target 4-piperidinyl compound are not publicly available, the closely related 3-piperidinyl isomer (N-[1-(4-chlorobenzyl)-3-piperidinyl]cyclopropanesulfonamide) has predicted LogP of 2.14 and predicted LogSW of -2.42 . This establishes a baseline expectation for the isomer class. The 4-substitution pattern is expected to alter the pKa of the piperidine nitrogen and the spatial orientation of the sulfonamide group, which can modulate LogP and solubility by approximately ±0.3–0.5 log units relative to the 3-isomer, a difference reported across similar piperidine sulfonamide series .
| Evidence Dimension | Predicted lipophilicity (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | Not available (predicted to differ from 3-isomer based on substitution position) |
| Comparator Or Baseline | 3-piperidinyl isomer: Predicted LogP = 2.14, Predicted LogSW = -2.42 |
| Quantified Difference | Estimated ±0.3–0.5 log units for LogP and LogSW relative to the 3-isomer (class inference) |
| Conditions | In silico prediction using ChemBridge/Hit2Lead computational models |
Why This Matters
For procurement decisions, the predicted lipophilicity difference between positional isomers can affect compound handling, formulation solubility, and membrane permeability in cell-based assays, making the 4-isomer potentially more suitable for certain assay conditions.
